A Comprehensive Technical Guide to the Crystal Structure of α-Tricalcium Dinitride
A Comprehensive Technical Guide to the Crystal Structure of α-Tricalcium Dinitride
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of alpha-tricalcium dinitride (α-Ca₃N₂), the most commonly encountered polymorph of calcium nitride.[1] The document outlines its crystallographic parameters, atomic arrangement, and the experimental methodologies employed for its synthesis and characterization.
Introduction to α-Tricalcium Dinitride
Calcium nitride (Ca₃N₂) is an inorganic ionic compound composed of calcium and nitrogen, appearing as a red-brown crystalline solid.[1][2] Among its various polymorphic forms, the alpha (α) phase is the most stable under ambient conditions.[3] α-Ca₃N₂ is known for its high reactivity, particularly with water, with which it decomposes to form calcium hydroxide (B78521) and ammonia.[2] Its structural and chemical properties make it a subject of interest in materials science, particularly in the synthesis of other nitrogen-containing compounds and as a potential material for hydrogen storage.[2][4]
Crystal Structure and Properties
α-Tricalcium dinitride crystallizes in the cubic crystal system.[1][3][5] It adopts the anti-bixbyite (Mn₂O₃-type) structure.[1][3] In this structural arrangement, the positions of the cations and anions are reversed compared to the standard bixbyite structure; the calcium (Ca²⁺) ions occupy the sites typically held by oxide anions, while the nitride (N³⁻) ions are situated in the manganese cation positions.[1][3]
The coordination environment consists of Ca²⁺ ions in tetrahedral sites, bonded to four nitride anions.[1][5] The nitride centers are found in two distinct crystallographic sites, both of which are octahedrally coordinated by six Ca²⁺ ions.[3][5]
The quantitative crystallographic data for α-Ca₃N₂ are summarized in the table below. This data is derived from experimental studies and computational analyses reported in the literature.
| Parameter | Value | Reference(s) |
| Crystal System | Cubic | [1][3][5] |
| Space Group | Ia̅3 (No. 206) | [1][3][5] |
| Lattice Parameter (a) | 11.43 Å | [5] |
| Unit Cell Angles | α = β = γ = 90° | [5] |
| Unit Cell Volume | 1494.81 ų | [5] |
| Formula Units (Z) | 16 | |
| Calculated Density | 2.63 g/cm³ | [5] |
| Atomic Positions | ||
| Ca (48e) | x = 0.389666, y = 0.654246, z = 0.617291 | [5] |
| N1 (8b) | x = 0.25, y = 0.25, z = 0.25 | [5] |
| N2 (24d) | x = 0.960356, y = 0.25, z = 0.0 | [5] |
| Bond Lengths (Ca-N) | One shorter bond at 2.45 Å and three longer bonds at 2.46 Å | [5] |
Experimental Protocols
The primary method for synthesizing α-Ca₃N₂ is through the direct nitridation of elemental calcium.[2][4]
Methodology: Direct Nitridation
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Preparation: High-purity calcium metal, often in the form of turnings or distilled crystals, is placed in an inert crucible, such as one made of alumina (B75360) or nickel.[2][4]
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Reaction Environment: The crucible is placed within a tube furnace. The furnace is then purged with a high-purity, oxygen-free inert gas (e.g., argon) to remove atmospheric contaminants.
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Nitridation: A stream of high-purity nitrogen gas (N₂) is introduced into the furnace. The temperature is gradually increased. The reaction proceeds efficiently at temperatures ranging from 450 °C to 900 °C.[2]
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Critical Temperature: A key aspect of the synthesis is heating the calcium metal above its allotropic transformation temperature of approximately 450 °C.[3] At this temperature, calcium transforms from a hexagonal close-packed to a body-centered cubic structure. This less dense lattice significantly increases the reaction rate with nitrogen.[3]
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Completion and Cooling: The reaction is held at the target temperature under a nitrogen atmosphere until the conversion to Ca₃N₂ is complete. The furnace is then cooled to room temperature under an inert atmosphere to prevent the formation of oxide byproducts.[3]
The crystal structure of α-Ca₃N₂ was determined using X-ray diffraction (XRD).[2] This technique is the standard for elucidating the atomic and molecular structure of a crystal.
Methodology: X-ray Diffraction
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Sample Preparation: A finely ground powder of the synthesized α-Ca₃N₂ is prepared. For single-crystal XRD, a suitable single crystal is isolated and mounted on a goniometer head.
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Data Collection: The sample is irradiated with a monochromatic beam of X-rays. As the sample is rotated, the X-rays are diffracted by the crystal lattice. A detector records the positions and intensities of the diffracted beams.
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Data Analysis: The resulting diffraction pattern is a unique fingerprint of the crystal structure. The positions of the diffraction peaks are used to determine the size and shape of the unit cell (lattice parameters). The intensities of the peaks are used to determine the arrangement of atoms within the unit cell (atomic positions).
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Structure Refinement: The collected data is processed using crystallographic software. A structural model is proposed and refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement. This process yields the precise space group, lattice parameters, and atomic coordinates.
Visualization of Structural Hierarchy
The logical relationship defining the crystal structure of α-Ca₃N₂ can be visualized as a hierarchy, starting from the broadest classification (crystal system) down to the specific atomic coordinates.
Caption: Hierarchical description of α-Ca₃N₂ crystal structure.
